molecular formula C20H28ClN5O3 B14124361 (6-chloro-1H-indol-3-yl)[4-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)piperazin-1-yl]acetic acid CAS No. 1144500-09-3

(6-chloro-1H-indol-3-yl)[4-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)piperazin-1-yl]acetic acid

Cat. No.: B14124361
CAS No.: 1144500-09-3
M. Wt: 421.9 g/mol
InChI Key: ZJXNKVOVLJLUFT-UHFFFAOYSA-N
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Description

(6-chloro-1H-indol-3-yl)[4-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)piperazin-1-yl]acetic acid is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro-substituted indole ring, a piperazine moiety, and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-1H-indol-3-yl)[4-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)piperazin-1-yl]acetic acid typically involves multi-step organic reactions. The process begins with the chlorination of indole to form 6-chloroindole. This intermediate is then subjected to a series of reactions involving piperazine and acetic acid derivatives. The key steps include:

    Chlorination: Indole is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to yield 6-chloroindole.

    Piperazine Derivatization: The 6-chloroindole is reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the piperazine-indole intermediate.

    Acetic Acid Addition: The final step involves the addition of an acetic acid derivative, such as chloroacetic acid, to the piperazine-indole intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-chloro-1H-indol-3-yl)[4-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)piperazin-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

(6-chloro-1H-indol-3-yl)[4-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)piperazin-1-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (6-chloro-1H-indol-3-yl)[4-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)piperazin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it can interact with cellular receptors, triggering signaling cascades that result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethylamine: A simpler indole derivative with similar structural features but lacking the piperazine and acetic acid moieties.

    6-chloroindole: The chlorinated indole intermediate used in the synthesis of the target compound.

    N,N-dimethyltryptamine: An indole derivative with a dimethylamino group, similar to the dimethylaminoethyl group in the target compound.

Uniqueness

(6-chloro-1H-indol-3-yl)[4-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)piperazin-1-yl]acetic acid is unique due to its combination of structural features, including the chloro-substituted indole ring, the piperazine moiety, and the acetic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1144500-09-3

Molecular Formula

C20H28ClN5O3

Molecular Weight

421.9 g/mol

IUPAC Name

2-(6-chloro-1H-indol-3-yl)-2-[4-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]piperazin-1-yl]acetic acid

InChI

InChI=1S/C20H28ClN5O3/c1-24(2)6-5-22-18(27)13-25-7-9-26(10-8-25)19(20(28)29)16-12-23-17-11-14(21)3-4-15(16)17/h3-4,11-12,19,23H,5-10,13H2,1-2H3,(H,22,27)(H,28,29)

InChI Key

ZJXNKVOVLJLUFT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)CN1CCN(CC1)C(C2=CNC3=C2C=CC(=C3)Cl)C(=O)O

Origin of Product

United States

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